REACTION_CXSMILES
|
[OH:1][C:2]([CH3:7])([CH3:6])[C:3](O)=[O:4].ClC(N(C)C)=C(C)C.Cl.[NH2:17][CH2:18][C:19]1[CH:20]=[C:21]([CH2:25][N:26]2[C:34]3[C:29](=[C:30]([O:35][CH3:36])[CH:31]=[CH:32][CH:33]=3)[C:28]([NH:37][S:38]([C:41]3[S:42][C:43]([Cl:46])=[CH:44][CH:45]=3)(=[O:40])=[O:39])=[N:27]2)[CH:22]=[CH:23][CH:24]=1.CCN(C(C)C)C(C)C>C1COCC1>[Cl:46][C:43]1[S:42][C:41]([S:38]([NH:37][C:28]2[C:29]3[C:34](=[CH:33][CH:32]=[CH:31][C:30]=3[O:35][CH3:36])[N:26]([CH2:25][C:21]3[CH:20]=[C:19]([CH2:18][NH:17][C:3](=[O:4])[C:2]([OH:1])([CH3:7])[CH3:6])[CH:24]=[CH:23][CH:22]=3)[N:27]=2)(=[O:39])=[O:40])=[CH:45][CH:44]=1 |f:2.3|
|
Name
|
|
Quantity
|
20.84 mg
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
0.026 mL
|
Type
|
reactant
|
Smiles
|
ClC(=C(C)C)N(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
N-[1-{[3-(aminomethyl)phenyl]methyl}-4-(methyloxy)-1H-indazol-3-yl]-5-chloro-2-thiophenesulfonamide hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NCC=1C=C(C=CC1)CN1N=C(C2=C(C=CC=C12)OC)NS(=O)(=O)C=1SC(=CC1)Cl
|
Name
|
Intermediate 4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.052 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 1 hour of stirring at room temperature LCMS
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under a stream of nitrogen in the Radleys blowdown apparatus
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 1:1 MeOH
|
Type
|
CUSTOM
|
Details
|
DMSO (1 mL) and purified by MDAP on Sunfire C18 column
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under a stream of nitrogen in the Radleys blowdown apparatus
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(S1)S(=O)(=O)NC1=NN(C2=CC=CC(=C12)OC)CC=1C=C(C=CC1)CNC(C(C)(C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.5 mg | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |